molecular formula C14H24FNO6 B6602681 ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate CAS No. 132629-27-7

ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate

Cat. No. B6602681
CAS RN: 132629-27-7
M. Wt: 321.34 g/mol
InChI Key: CKTBJQDHUAIQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate, also known as EBFAA, is an organic compound with a wide range of applications. It is a colorless, odorless, and volatile liquid that is used in laboratories as a reagent and as an intermediate in organic synthesis. EBFAA is a versatile compound that has been used in a variety of applications, including the synthesis of pharmaceuticals, the manufacture of polymers, and the production of specialty chemicals.

Scientific Research Applications

Ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, the manufacture of polymers, and the production of specialty chemicals. It has been used as a reagent in the synthesis of various organic compounds, such as heterocycles, peptides, and nucleosides. In addition, it has been used in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and antivirals.

Mechanism of Action

Ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate acts as a nucleophile in organic synthesis reactions. It is capable of reacting with various electrophiles, such as halogens, carbonyl compounds, and carboxylic acids. It can also act as a catalyst in the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of various pharmaceuticals, and these compounds may have biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

Ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate is a versatile compound that has numerous advantages for laboratory experiments. It is a colorless, odorless, and volatile liquid that is easy to work with. It is also relatively inexpensive and readily available. The main limitation of ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate is its low reactivity, which can make it difficult to use in certain reactions.

Future Directions

There are a number of potential future directions for the use of ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate. It could be used in the synthesis of various pharmaceuticals, such as antibiotics, antifungals, and antivirals. It could also be used in the manufacture of polymers and specialty chemicals. Additionally, it could be used in the synthesis of heterocycles, peptides, and nucleosides. Finally, it could be used as a reagent in a variety of organic synthesis reactions.

Synthesis Methods

Ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate can be synthesized using a two-step process. The first step involves the reaction of ethyl bromoacetate with tert-butyl isocyanate in the presence of triethylamine to form ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate. The second step involves the reaction of ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate with trimethylsilyl chloride in the presence of triethylamine to form ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate.

properties

IUPAC Name

ethyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-fluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24FNO6/c1-8-20-10(17)9(15)16(11(18)21-13(2,3)4)12(19)22-14(5,6)7/h9H,8H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTBJQDHUAIQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate

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